N-Acetyl-S-1-naphthylcysteine

Description

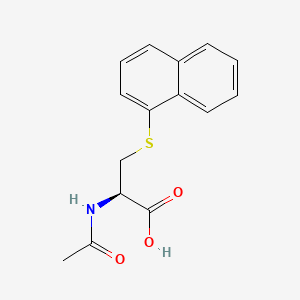

N-Acetyl-S-1-naphthylcysteine is a chemical compound with the molecular formula C15H15NO3S It is a derivative of cysteine, an amino acid, and naphthalene, a polycyclic aromatic hydrocarbon

Properties

CAS No. |

51325-34-9 |

|---|---|

Molecular Formula |

C15H15NO3S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-naphthalen-1-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C15H15NO3S/c1-10(17)16-13(15(18)19)9-20-14-8-4-6-11-5-2-3-7-12(11)14/h2-8,13H,9H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1 |

InChI Key |

ZPIZTIRUMJJYIY-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-1-naphthylcysteine can be synthesized through a multi-step process involving the acetylation of cysteine and subsequent reaction with 1-naphthyl isothiocyanate. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-1-naphthylcysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with alkyl halides can introduce alkyl groups into the molecule.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

- N-Acetyl-S-1-naphthylcysteine serves as a reagent in various organic synthesis processes. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities.

Probes for Investigating Cellular Processes

- The compound is utilized as a probe to study cellular mechanisms due to its ability to interact with biological pathways. This interaction aids in understanding cellular responses to oxidative stress and inflammation.

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits significant antioxidant capabilities by scavenging reactive oxygen species. This property is crucial in reducing oxidative stress, which is implicated in various diseases .

Anti-inflammatory Effects

- The compound has shown potential in modulating inflammatory responses. It can decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins by inhibiting nuclear factor kappa B activity . This makes it a candidate for therapeutic interventions in inflammatory diseases.

Medical Applications

Therapeutic Potential

- This compound has been explored for its therapeutic effects in conditions related to oxidative stress, such as chronic obstructive pulmonary disease and cystic fibrosis. Its ability to enhance glutathione levels supports detoxification processes within the body .

Biomarker Studies

- The compound is also investigated as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). A study developed a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of mercapturic acids, including this compound, in human urine, indicating its utility in biomonitoring environmental exposures .

Industrial Applications

Material Development

- In industrial settings, this compound is being studied for its role in developing new materials and additives that can enhance product performance through its chemical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Acetyl-S-1-naphthylcysteine involves its interaction with cellular thiols and its ability to modulate redox-sensitive signaling pathways. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also influences the activity of various enzymes and transcription factors involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

N-Acetylcysteine: A well-known antioxidant and mucolytic agent.

S-1-naphthylcysteine: A related compound with similar structural features but lacking the acetyl group.

N-Acetyl-S-2-naphthylcysteine: A structural isomer with the naphthyl group in a different position.

Uniqueness

N-Acetyl-S-1-naphthylcysteine is unique due to its specific combination of the acetyl group and the 1-naphthyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-Acetyl-S-1-naphthylcysteine (NAN) is a compound that has garnered interest due to its potential biological activities, particularly in the context of toxicity and oxidative stress. This article explores the biological activity of NAN, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cysteine, characterized by the presence of a naphthyl group. Its chemical formula is C₁₅H₁₅NO₃S, and it is classified as a mercapturic acid conjugate. The compound's structure allows it to participate in various biochemical reactions, particularly those involving thiol groups.

Mechanisms of Biological Activity

The biological activities of NAN can be attributed to several mechanisms:

- Antioxidant Properties : Similar to other thiols, NAN exhibits antioxidative activity by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress, which is linked to various diseases .

- Detoxification : NAN plays a role in the detoxification of harmful substances, particularly in the metabolism of naphthalene. It acts as a conjugate that facilitates the excretion of naphthalene metabolites, thus reducing their toxic effects .

- Cellular Protection : Studies have indicated that NAN may protect cells from damage induced by oxidative stress and inflammation. This protective effect is particularly relevant in neuroprotection, where NAN has shown promise in ameliorating symptoms associated with mild traumatic brain injury (mTBI) .

Therapeutic Applications

NAN's biological activity suggests several therapeutic applications:

- Neuroprotection : Research has demonstrated that NAN can significantly reduce symptoms associated with mTBI when administered shortly after injury. A randomized controlled trial showed an 86% resolution rate of symptoms in subjects treated with NAN compared to 42% in the placebo group .

- Respiratory Disorders : Given its mucolytic properties, NAN may be beneficial in treating respiratory conditions by facilitating mucus clearance and reducing oxidative damage in lung tissues .

- Toxicity Management : The compound is utilized in clinical settings for managing naphthalene toxicity, helping to prevent lung injury by promoting the detoxification of naphthalene metabolites .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of NAN:

-

Mild Traumatic Brain Injury Study :

- Objective : To evaluate the effectiveness of NAN in reducing mTBI symptoms.

- Methodology : Active duty service members exposed to blasts were randomized to receive either NAN or placebo within 24 hours post-injury.

- Results : The study found that treatment with NAN significantly improved symptom resolution compared to placebo (OR = 3.6, p = 0.006) without any reported side effects .

- Toxicity Assessment :

Data Summary

| Study Type | Objective | Key Findings |

|---|---|---|

| Randomized Controlled Trial | Evaluate NAN for mTBI symptoms | 86% resolution rate vs. 42% for placebo |

| Toxicity Assessment | Assess detoxification role | Effective conjugation with naphthalene metabolites |

Q & A

Q. What methodologies are effective in elucidating the metabolic pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.